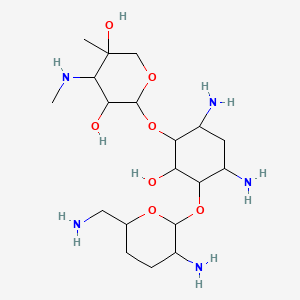
Gentamicin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gentamicin C is a complex organic compound with significant biological and chemical properties. It is known for its intricate structure, which includes multiple amino and hydroxyl groups, making it a versatile molecule in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C involves multiple steps, starting from simpler organic molecules. The process typically includes the protection of functional groups, selective reactions to introduce amino and hydroxyl groups, and deprotection steps to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
化学反应分析
Types of Reactions
Gentamicin C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
Gentamicin C has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Gentamicin C involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Gentamicin B1: Shares structural similarities but differs in specific functional groups.
Betamicin: Another related compound with similar bioactive properties.
Uniqueness
Gentamicin C is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties .
属性
分子式 |
C19H39N5O7 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3 |
InChI 键 |
VEGXETMJINRLTH-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
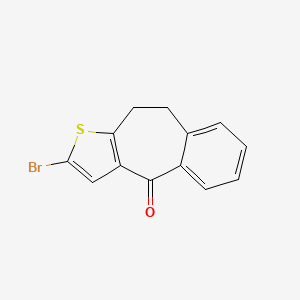
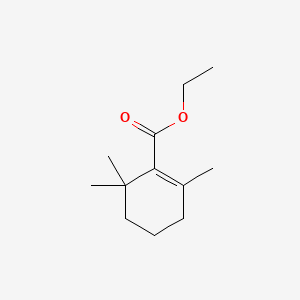
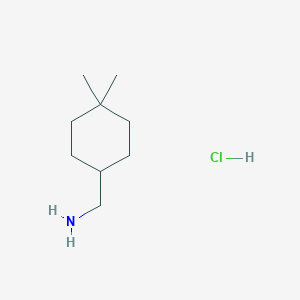
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
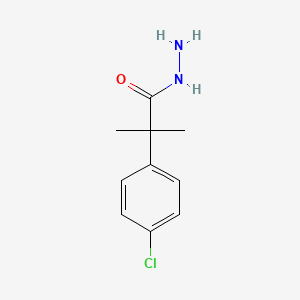
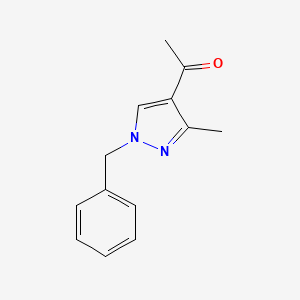
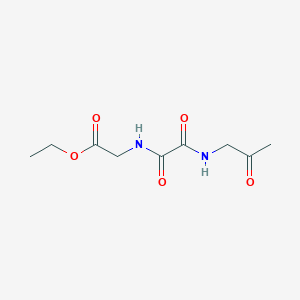

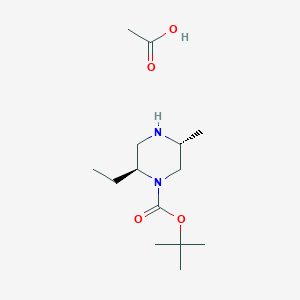
![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)

![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
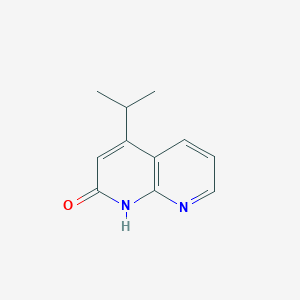
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)
